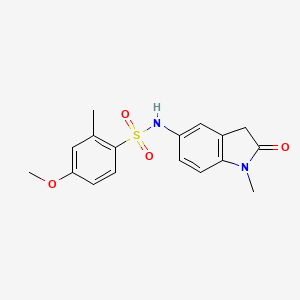
4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as inhibitors of various enzymes and as anticancer agents due to their ability to interfere with metabolic processes in cells .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the context of the provided papers, various synthetic routes have been employed to create sulfonamide compounds with potential biological activities. For instance, compounds with inhibitory activity against kynurenine 3-hydroxylase were synthesized by introducing specific substituents to the benzenesulfonamide structure . Similarly, novel sulfonamides were synthesized from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating a multi-step synthetic process . These methods highlight the versatility in the synthesis of sulfonamide derivatives, which can be tailored to produce compounds with desired properties.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography and spectroscopic techniques such as FT-IR, NMR, and UV-Vis are commonly used to determine the structure and confirm the identity of these compounds . For example, the crystal structure of a related sulfonamide showed it crystallizes in the monoclinic space group with specific unit cell parameters, providing insights into the molecular conformation and potential intermolecular interactions .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of Schiff bases, as seen in the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde . These reactions can result in changes to the electronic structure of the molecule, which may affect its biological activity. The reactivity of the sulfonamide group also allows for further chemical modifications, which can be exploited to synthesize compounds with specific biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. The presence of electron-donating or electron-withdrawing groups can significantly alter the acidity of the sulfonamide nitrogen, affecting its ability to bind to enzymes or receptors . Additionally, the lipophilicity of the compound can influence its ability to cross cell membranes and reach its target site within the body.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The compound has been studied for its photodynamic therapy applications. A variant of the benzenesulfonamide structure, when used in zinc(II) phthalocyanine, demonstrates remarkable photophysical and photochemical properties. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it potentially useful as a Type II photosensitizer in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Anticancer and Antimicrobial Properties
Several studies have highlighted the compound's potential in the treatment of cancer and microbial infections. For instance, benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activities against various human cancer cell lines. Some of these derivatives exhibited significant anticancer activity (Kumar et al., 2015). Another research found certain benzenesulfonamide derivatives to be potent in antimicrobial and anticancer evaluations, suggesting the structure's potential in developing new therapeutics (Kumar et al., 2014).
Photophysicochemical Properties for Photocatalytic Applications
The compound's photophysical and photochemical properties, particularly when part of zinc(II) phthalocyanine structures, have been investigated. These properties, such as fluorescence, singlet oxygen production, and photostability, are crucial for potential photocatalytic applications. The presence of benzenesulfonamide derivatives as substituents in these structures impacts their photophysicochemical properties, making them suitable for photocatalytic applications (Öncül et al., 2021).
Antiproliferative Activity
Novel derivatives of the compound have showcased antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cell lines. The studies reveal that specific benzenesulfonamide derivatives have higher antiproliferative activity than some standard anticancer drugs, indicating their potential as new lead anticancer agents (Motavallizadeh et al., 2014).
Propiedades
IUPAC Name |
4-methoxy-2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-8-14(23-3)5-7-16(11)24(21,22)18-13-4-6-15-12(9-13)10-17(20)19(15)2/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGPINBWQNUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

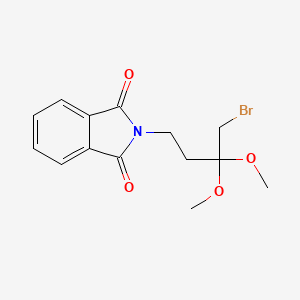
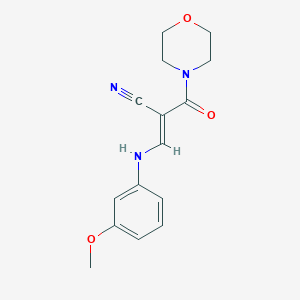
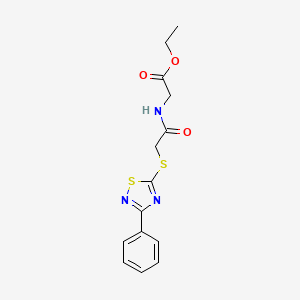

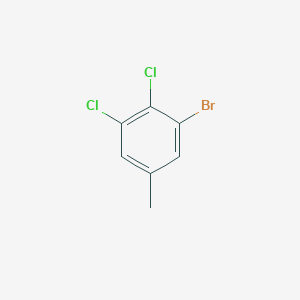

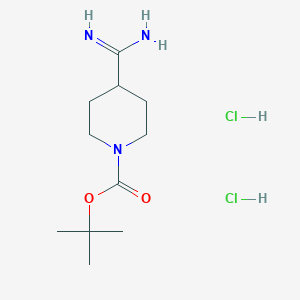
![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)
![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)
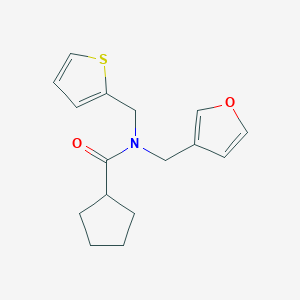
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)
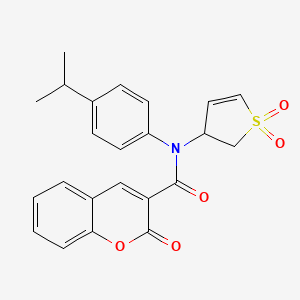
![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)